molecular formula C24H20N2 B008905 N,N,N'-Triphenyl-p-phenylenediamine CAS No. 19606-98-5

N,N,N'-Triphenyl-p-phenylenediamine

Cat. No. B008905
CAS RN: 19606-98-5
M. Wt: 336.4 g/mol
InChI Key: OCQFHFNWMCLWKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

N,N,N'-Triphenyl-p-phenylenediamine and its derivatives can be synthesized through condensation reactions involving aromatic diamines and various compounds such as 4-fluoronitrobenzene, followed by catalytic or palladium-catalyzed reduction processes. These methods yield a variety of triphenylamine-containing aromatic polyamides and poly(amine amide)s with remarkable solubility and thermal stability, making them suitable for creating transparent, tough, and flexible films (Liou et al., 2002); (Liou & Chang, 2008).

Molecular Structure Analysis

The molecular structure of this compound derivatives demonstrates flexibility and a variety of coordination possibilities, as evidenced by crystallographic studies. These studies show the compound's ability to adopt cisoidal conformations around central phenylenediamine rings, indicating a high degree of structural adaptability for various applications (Daoudi et al., 2003).

Chemical Reactions and Properties

This compound and its derivatives undergo various chemical reactions, including electrochemical oxidation, which results in the formation of stable semiquinone and quinone-imine species. These reactions are crucial for the compound's application in electrochromic devices and materials (Santana et al., 2006); (Nematollahi & Maleki, 2009).

Physical Properties Analysis

The physical properties of this compound-based polymers are characterized by their excellent solubility in organic solvents, high thermal stability, and the ability to form films with good mechanical properties. These properties are attributed to the structural characteristics of the triphenylamine moiety, which enhances the materials' performance in various applications (Liou et al., 2002).

Chemical Properties Analysis

The chemical properties of this compound-based materials, particularly their electrochromic and photophysical behaviors, are significant for their use in electrochromic devices. These materials exhibit reversible electrochemical oxidation processes, leading to strong color changes. This electrochromic behavior, combined with their photophysical properties, makes them suitable for applications requiring high-performance electrochromic materials (Liou & Hsiao, 2005).

Scientific Research Applications

  • Synthesis of Polymeric Materials : It's used in synthesizing novel aromatic poly(amine-imide)s with pendent triphenylamine units, forming transparent, tough, and flexible films with good mechanical properties (Cheng, Hsiao, Su, & Liou, 2005). Similarly, it aids in synthesizing aromatic poly(amine-amide)s with strong UV-vis absorption, photoluminescence, and electrochromic properties (Liou, Hsiao, & Su, 2005), and in creating soluble aromatic polyamides with good mechanical and thermal properties (Liou et al., 2002).

  • Antioxidant Studies : It's used to study the reaction sites of N,N′-substituted p-phenylenediamine antioxidants, which are crucial in understanding their function and effectiveness (Breza, Kortišová, & Cibulková, 2006).

  • Electronic and Optical Applications : N,N,N'-Triphenyl-p-phenylenediamine is studied for its use in small organic hole-transport molecules based on the triphenylamine unit, significant in electronic device research (Yeh et al., 2003). It also has applications in preparing optically active and thermally stable poly(amide-imide)s (Mallakpour, Hajipour, & Roohipour-fard, 2000), and for its electroconducting properties (Casa, Bizzarri, & Andreani, 1987).

  • Chemical Research : It's used for studying the electrochemical behavior in acid solutions and in synthesizing various derivatives (Santana et al., 2006), and for exploring the linear correlation between substituent number and redox potential (Chung & Su, 2009).

  • Environmental and Health Research : Intriguingly, it's identified as a toxic impurity in commercial diphenylamine that induces polycystic kidney disease in rats (Clegg, Safe, & Crocker, 1981), and is used as an antioxidant in the rubber industry (Rapta et al., 2009).

  • Further Applications : It's used in creating highly stable anodic electrochromic aromatic polyamides (Liou & Chang, 2008), and in synthesizing fluorescent porous hyperbranched aromatic polyamide for various applications like storage and catalysis (Hu, 2017). Additionally, it exhibits a flexible cisoidal conformation accommodating metal coordinations (Daoudi et al., 2003), and is explored in electrochemical supercapacitors (EL-Mahdy et al., 2019).

properties

IUPAC Name

1-N,4-N,4-N-triphenylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQFHFNWMCLWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50941378
Record name N~1~,N~1~,N~4~-Triphenylbenzene-1,4-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19606-98-5
Record name N,N,N'-Triphenyl-4-phenylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019606985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~,N~1~,N~4~-Triphenylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N'-Triphenyl-1,4-phenylenediamine
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Synthesis routes and methods I

Procedure details

A 0.66 weight % toluene solution 150 μl of tri-t-butylphosphine was added to a toluene 50 ml solution of 4-bromo-triphenylamine 5.00 g, aniline 1.72 g, tris(benzylideneacetone)dipalladium (0) 282 mg and t-butoxysodium 2.07 g, and the mixture was stirred at room temperature for 5 hours. After finishing the reaction, the mixture was filtered through celite, and the filtrate was extracted with toluene. This was concentrated under reduced pressure, and the resulting crude product was subjected to column refining to obtain 4.20 g of pale yellow powder of N,N,N′-triphenyl-1,4-phenylenediamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4-bromo-triphenylamine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
[Compound]
Name
tris(benzylideneacetone)dipalladium (0)
Quantity
282 mg
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
150 μL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-bromo triphenylamine 7.6 g(23.45 mmol), aniline 21.85 g(0.235 mol), sodium tert-butoxide 6.76 g(70 mmol), Pd2(dba)3[(tris(dibenzilidene acetone)dipalladium(0))] 0.86 g(0.938 mmol) and tri(tert-butyl)phosphine 0.23 g(1.173 mmol) in 500 ml round bottom flask were dissolved with toluene 200 ml, and refluxed for 12 hours. After the reaction was terminated, the reaction solution was cooled to room temperature, and 200 ml of distilled water was added thereto to extract an organic layer. The organic layer was dried over MgSO4, concentrated, and purified by silica gel column chromatography. The eluate was concentrated and dried to give N,N,N′-triphenyl-p-phenylenediamine (6.71 g, 85%).
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
21.85 g
Type
reactant
Reaction Step One
Quantity
6.76 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd2(dba)3[(tris(dibenzilidene acetone)dipalladium(0))]
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.23 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

0.56 g (6 mmol) of 4-bromotriphenylamine, 0.35 g (0.6 mmol) of bis(dibenzylideneacetone)palladium(0), and 0.58 g (6 mmol) of sodium-tert-butoxide were put into a 100 mL three neck flask, and 5 mL of toluene was added thereto. After nitrogen was substituted for the content of the flask, 0.56 g (6 mmol) of aniline and 0.37 mL (1.8 mmol) of a hexane solution (10 wt %) of tri-tert-butylphosphine were added. This mixture was stirred for 5 hours at 80° C. to be reacted. After the reaction, the reaction was completed by adding a saturated saline solution to the reaction mixture, and an aqueous layer was extracted by approximately 100 mL of ethyl acetate to be separated from an organic layer. The organic layer was dried with magnesium sulfate and filtered. A solid that was obtained by concentrating the filtrate was purified by silica column chromatography, whereby 0.24 g of a light yellow powder solid of DPA that is an object was obtained in the yield of 42% (Synthesis Scheme (i-2)). For the column purification, a mixed solvent of ethyl acetate:hexane=1:20 was used as a developing solvent.
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step Two
[Compound]
Name
three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0.56 g
Type
reactant
Reaction Step Four
Quantity
0.37 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.35 g
Type
catalyst
Reaction Step Seven
Quantity
5 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods IV

Procedure details

In a two-neck round bottom flask, (4-bromo-phenyl)-diphenyl-amine (12 g, 0.037 mol), aniline (16.26 ml, 0.178 mol), BINAP (0.4 g, 3% mol), Pd(OAc)2 (7.4 g, 4% mol), and NaOtBu (17.2 g, 0.178 mol) are dissolved in toluene (300 mL), and then are maintained for 18 hours by reflux. On completion of the reaction, the flask having the resultant solution is cooled, and then toluene, a solvent of the reaction, is removed from the resultant solution. After that, the resultant solution having no toluene reacts on methylene-chloride and water, and then methylene-chloride is removed therefrom, and is performed by silica gel column chromatography with a solvent of methylene-chloride and hexane at a ratio of 2 to 1. After that, the solvent is removed from the resultant solution of completing silica gel column chromatography, and is recrystallized and filtered with methylene-chloride and petroleum ether, thereby obtaining a white solid, N,N,N′-triphenyl-benzene-1,4-diamine (11.0 g, 88%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
16.26 mL
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
catalyst
Reaction Step One
Name
Quantity
0.4 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes N,N,N'-Triphenyl-p-phenylenediamine significant in the context of diphenylamine usage?

A1: this compound is a concerning impurity found in commercially available diphenylamine. This is particularly significant because research has shown that this specific impurity induces polycystic kidney disease in rats. [] This finding highlights the importance of purifying diphenylamine for applications where its purity is crucial, especially in research and manufacturing processes.

Q2: How is this compound formed in commercial diphenylamine?

A2: The research indicates that this compound can form during the heating of diphenylamine. [] This suggests that the impurity may arise as a byproduct during the production or storage of diphenylamine, particularly if exposed to elevated temperatures.

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